molecular formula C15H15BrO5 B2799750 Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate CAS No. 308295-45-6

Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2799750
CAS No.: 308295-45-6
M. Wt: 355.184
InChI Key: IGOUFCFVZCJXDP-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is an organic compound with the molecular formula C19H15BrO5. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification and acylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its structural properties.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
  • Methyl 6-bromo-2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate

Uniqueness

Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective.

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5/c1-7(2)14(17)21-12-5-9-11(6-10(12)16)20-8(3)13(9)15(18)19-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOUFCFVZCJXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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